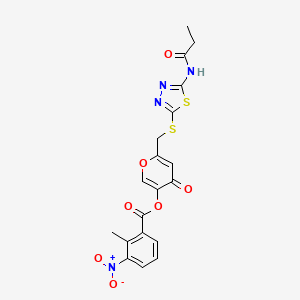
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methyl-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methyl-3-nitrobenzoate is a useful research compound. Its molecular formula is C19H16N4O7S2 and its molecular weight is 476.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methyl-3-nitrobenzoate is a synthetic organic molecule that exhibits a complex structure characterized by multiple functional groups, including a pyran ring and a thiadiazole moiety. These structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The molecular formula of the compound is C22H24N4O7S3 with a molecular weight of approximately 423.5 g/mol . The unique arrangement of atoms allows for various interactions with biological targets, which can lead to significant pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O7S3 |
| Molecular Weight | 423.5 g/mol |
| CAS Number | Not specified |
Biological Activity
The biological activity of this compound has been evaluated through various studies, focusing on its potential therapeutic applications. Key findings include:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. The thiadiazole component is particularly noted for its role in enhancing these effects.
- Cytotoxic Effects : In vitro assays have demonstrated that the compound can inhibit cell viability in certain cancer cell lines, indicating potential as an anticancer agent. The mechanism appears to involve the disruption of cellular metabolic pathways .
- Enzyme Inhibition : Interaction studies indicate that the compound may act as an inhibitor for specific enzymes involved in metabolic processes. This inhibition could be beneficial in targeting diseases where these enzymes are overactive.
- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation markers in cellular models, suggesting potential applications in treating inflammatory diseases.
The biological activity of this compound is attributed to its ability to bind to specific biological targets such as enzymes and receptors. The binding affinity and specificity can be influenced by modifications to the thiadiazole and pyran rings, which may enhance or alter the compound's pharmacological profile.
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Anticancer Activity : A recent study assessed the cytotoxic effects of various derivatives on human cancer cell lines using MTT assays. Results showed that compounds with higher thiadiazole content exhibited lower EC50 values, indicating stronger cytotoxicity compared to those with fewer modifications .
- Antimicrobial Efficacy : Research evaluating the antimicrobial properties against Staphylococcus aureus and Escherichia coli revealed that certain derivatives significantly inhibited bacterial growth at concentrations below 100 μg/mL, demonstrating their potential as new antimicrobial agents .
Eigenschaften
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O7S2/c1-3-16(25)20-18-21-22-19(32-18)31-9-11-7-14(24)15(8-29-11)30-17(26)12-5-4-6-13(10(12)2)23(27)28/h4-8H,3,9H2,1-2H3,(H,20,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHRCJXTIZOCNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














